Lysophosphatidic acid receptor 2 antagonist 1 is a compound designed to selectively inhibit the type 2 lysophosphatidic acid receptor. This receptor is part of the G protein-coupled receptor superfamily and plays a significant role in various physiological processes, including cell proliferation, survival, and migration. The development of selective antagonists for this receptor is crucial for understanding its role in pathological conditions, particularly in spinal cord injuries and other inflammatory diseases.
Lysophosphatidic acid receptor 2 antagonist 1 is classified as a small molecule inhibitor. Its chemical structure is defined by the formula and has a molecular weight of 500.46 g/mol. The compound is listed under the CAS number 1017606-66-4 and has been referenced in various pharmacological studies for its potential therapeutic applications .
The synthesis of lysophosphatidic acid receptor 2 antagonist 1 involves multiple steps that include the formation of key intermediates through various organic reactions. The synthetic route typically begins with a Friedel-Crafts acylation reaction, followed by a series of modifications to introduce functional groups essential for antagonistic activity.
Lysophosphatidic acid receptor 2 antagonist 1 can undergo several chemical reactions:
The understanding of these reactions is crucial for optimizing synthesis routes and improving yields.
Lysophosphatidic acid receptor 2 antagonist 1 acts by binding selectively to the type 2 lysophosphatidic acid receptor, inhibiting its activity. The mechanism involves:
Pharmacological assays indicate that this compound significantly reduces receptor-mediated responses in vitro, demonstrating its potential efficacy as an antagonist .
Lysophosphatidic acid receptor 2 antagonist 1 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential formulation as a therapeutic agent .
Lysophosphatidic acid receptor 2 antagonist 1 has potential applications in various scientific fields:
Research continues to explore its efficacy in preclinical models, paving the way for future clinical applications .
LPA2 antagonist 1 (CAS 1017606-66-4) exhibits exceptional selectivity for the LPA₂ receptor subtype, with a half-maximal inhibitory concentration (IC₅₀) of 17 nM in calcium mobilization assays using recombinant RH7777 cells expressing human LPA₂. This contrasts sharply with its negligible activity at LPA₁ and LPA₃ receptors, where IC₅₀ values exceed 50 µM—indicating a >2,900-fold selectivity for LPA₂ over related subtypes [5]. This specificity is pharmacologically significant, as LPA₂ is overexpressed in multiple cancers (e.g., colon, ovarian) and contributes to pathological processes including tumor proliferation, metastasis, and chemotherapy resistance [2] [4]. The compound’s selectivity profile positions it as a critical tool for dissecting LPA₂-specific functions within the broader lysophosphatidic acid signaling network.
Table 1: Selectivity Profile of LPA2 Antagonist 1
Receptor Subtype | IC₅₀ (µM) | Cell System | Functional Assay |
---|---|---|---|
LPA₂ | 0.017 | RH7777 (Gi4/aequorin) | Calcium mobilization |
LPA₁ | >50 | RH7777 (Gi4/aequorin) | Calcium mobilization |
LPA₃ | >50 | RH7777 (Gi4/aequorin) | Calcium mobilization |
Source: [5]
The high selectivity of LPA2 antagonist 1 arises from its interaction with unique structural elements within the LPA₂ orthosteric binding pocket. Cryo-EM analyses reveal that LPA₂ possesses a "U-shaped" ligand-binding cavity formed by transmembrane helices TM3, TM5, TM6, and TM7, with critical contributions from residues Ile-128, Asp-129, Leu-132 (TM3), Tyr-206, Leu-207, Tyr-202 (TM5), and Trp-271 (TM6) [9]. This architecture differs fundamentally from the linear binding pocket of LPA₁, which accommodates LPA in an extended conformation. LPA2 antagonist 1—a sulphonamide-based small molecule—exploits this topology through:
LPA2 antagonist 1 effectively disrupts oncogenic signaling by inhibiting LPA₂-mediated extracellular signal-regulated kinase (ERK) phosphorylation. In HCT-116 colon carcinoma cells—which exhibit LPA₂-dependent proliferation—the compound reduces LPA-induced ERK1/2 phosphorylation by 50–90% in a dose-dependent manner (0.1–10 µM) [5]. This inhibition correlates with suppressed proliferation, as evidenced by reduced ³H-thymidine incorporation. Mechanistically, LPA₂ activates ERK via dual pathways:
Table 2: Cellular Effects of LPA2 Antagonist 1 in Cancer Models
Cell Line | LPA₂ Expression | Key Effect | IC₅₀/Effective Concentration |
---|---|---|---|
HCT-116 | High | Inhibition of LPA-induced ERK phosphorylation | 0.5 µM |
HCT-116 | High | Suppression of proliferation | 1.0 µM |
OVCAR-3 | Moderate | Reduction in cell migration | 3.0 µM |
Beyond ERK, LPA2 antagonist 1 modulates multiple GPCR effector pathways linked to LPA₂ activation. Dynamic mass redistribution (DMR) assays in CHO-LPA₂ cells demonstrate that the compound acts as a pure antagonist—blocking LPA-induced Gi/o and Gq-mediated signaling—without inverse agonist activity [10]. This contrasts with LPA₁ antagonists like BMS-986020, which suppress basal receptor activity. Specifically, LPA2 antagonist 1 inhibits:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8